1-[(3-Amino-4-chlorophenyl)sulfonyl]-3-pyrrolidinol
Description
1-[(3-Amino-4-chlorophenyl)sulfonyl]-3-pyrrolidinol (CAS 1220018-04-1) is a sulfonamide derivative featuring a pyrrolidinol backbone substituted with a 3-amino-4-chlorophenylsulfonyl group. Its molecular formula is C₁₀H₁₃ClN₂O₃S, with a molecular weight of 276.74 g/mol . Classified as an irritant (IRRITANT), this compound’s structural uniqueness arises from the combination of electron-withdrawing substituents (sulfonyl, chloro) and an electron-donating amino group on the phenyl ring.
Properties
IUPAC Name |
1-(3-amino-4-chlorophenyl)sulfonylpyrrolidin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN2O3S/c11-9-2-1-8(5-10(9)12)17(15,16)13-4-3-7(14)6-13/h1-2,5,7,14H,3-4,6,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRSSAAGAHQMMCD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1O)S(=O)(=O)C2=CC(=C(C=C2)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[(3-Amino-4-chlorophenyl)sulfonyl]-3-pyrrolidinol typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the reaction of 3-amino-4-chlorobenzenesulfonyl chloride with pyrrolidine under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the process. The reaction mixture is then purified using standard techniques like recrystallization or chromatography to obtain the desired product in high purity.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
1-[(3-Amino-4-chlorophenyl)sulfonyl]-3-pyrrolidinol can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives under strong oxidizing conditions.
Reduction: The chlorophenyl group can be reduced to a phenyl group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide or alkoxide ions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The major products formed depend on the specific reaction conditions and the reagents used.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a candidate for drug discovery and development.
Medicine: Preliminary studies suggest that it may have therapeutic potential due to its ability to modulate biological pathways.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 1-[(3-Amino-4-chlorophenyl)sulfonyl]-3-pyrrolidinol involves its interaction with specific molecular targets in biological systems. The amino group can form hydrogen bonds with proteins, potentially altering their function. The sulfonyl group can interact with enzymes, inhibiting their activity. These interactions can modulate various biological pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Electronic Differences
1-[(4-Methylphenyl)sulfonyl]-3-pyrrolidinol (CAS 170456-83-4)
- Molecular Formula: C₁₁H₁₅NO₃S
- Key Differences: The phenyl ring substituent is 4-methyl (electron-donating) instead of 3-amino-4-chloro (mixed electronic effects).
1-[4-Amino-2-(trifluoromethyl)phenyl]-3-pyrrolidinol (CAS 1220019-17-9)
- Molecular Formula : C₁₁H₁₃F₃N₂O
- Key Differences :
5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde
- Key Differences: Contains a sulfanyl (thioether) group instead of sulfonyl, reducing polarity and oxidation susceptibility. Pyrazole core instead of pyrrolidinol alters ring strain and hydrogen-bonding capacity .
Physicochemical Properties
Biological Activity
1-[(3-Amino-4-chlorophenyl)sulfonyl]-3-pyrrolidinol, also known as a sulfonamide derivative, has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a unique structural configuration that may facilitate interactions with various biological targets, making it a candidate for therapeutic applications.
Chemical Structure and Properties
The compound's chemical formula is , and it possesses the following structural characteristics:
- Sulfonyl Group : Enhances solubility and reactivity.
- Amino Group : Potential for hydrogen bonding with biological macromolecules.
- Chlorophenyl Group : May influence pharmacokinetic properties.
| Property | Value |
|---|---|
| IUPAC Name | 1-(3-amino-4-chlorophenyl)sulfonylpyrrolidin-3-ol |
| Molecular Weight | 252.74 g/mol |
| CAS Number | 1220018-04-1 |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The sulfonyl group can form interactions with active sites of enzymes, potentially inhibiting their activity and modulating metabolic pathways.
- Protein Binding : The amino group may facilitate binding to proteins, leading to alterations in their function and subsequent biological responses.
Antimicrobial Activity
Recent studies have indicated that sulfonamide derivatives exhibit antimicrobial properties. The compound has shown effectiveness against various bacterial strains, with mechanisms likely involving inhibition of bacterial enzyme systems essential for survival.
Anticancer Potential
Research has suggested that compounds similar to this compound may possess anticancer properties. These effects are hypothesized to arise from the compound's ability to induce apoptosis in cancer cells through modulation of signaling pathways.
Case Study: Antimicrobial Efficacy
In a study evaluating the antimicrobial efficacy of various sulfonamide derivatives, this compound was tested against Staphylococcus aureus and Escherichia coli. The results indicated:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 25 µg/mL |
| Escherichia coli | 50 µg/mL |
These findings suggest that the compound may be a viable candidate for further development as an antimicrobial agent.
In Vitro Studies
In vitro assays have demonstrated that this compound can inhibit specific enzymes relevant to bacterial metabolism. For instance, the inhibition of dihydrofolate reductase (DHFR) has been noted, which is crucial for nucleotide synthesis in bacteria.
Structure-Activity Relationship (SAR)
The relationship between the chemical structure of sulfonamide derivatives and their biological activity has been explored. Variations in the amino and chlorophenyl groups significantly affect the potency and selectivity of the compounds against different biological targets.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
